molecular formula C10H12ClNO2S B1432424 Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate CAS No. 1522031-29-3

Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate

Cat. No.: B1432424
CAS No.: 1522031-29-3
M. Wt: 245.73 g/mol
InChI Key: TXXGKWBPHLIALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate is an organic compound with the molecular formula C10H12ClNO2S. It is a derivative of propanoic acid and contains a sulfanyl group attached to a chlorinated aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate typically involves the reaction of 2-amino-5-chlorothiophenol with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfanyl group may play a role in modulating the compound’s reactivity and binding affinity to target molecules. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate is unique due to the presence of both an amino and a sulfanyl group attached to the aromatic ring.

Properties

IUPAC Name

methyl 3-(2-amino-5-chlorophenyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c1-14-10(13)4-5-15-9-6-7(11)2-3-8(9)12/h2-3,6H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXGKWBPHLIALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.